molecular formula C7H6I2O B3050210 2,6-Diiodo-4-methylphenol CAS No. 2432-18-0

2,6-Diiodo-4-methylphenol

Cat. No. B3050210
CAS RN: 2432-18-0
M. Wt: 359.93 g/mol
InChI Key: YLNIUGKLFHIHRA-UHFFFAOYSA-N
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Description

2,6-Diiodo-4-methylphenol (DIMP) is a chemical compound that is widely used in scientific research due to its unique properties. It is a halogenated phenol that is synthesized from 2,6-dimethylphenol and iodine. This compound has been studied extensively for its biochemical and physiological effects, as well as its potential applications in various fields of research.

Scientific Research Applications

Endothelial Protective Activity

2,6-Diiodo-4-methylphenol has been studied for its endothelial protective effects. Research involving a model of myocardial ischemia/reperfusion in rats demonstrated that 2,6-diisobornyl-4-methylphenol significantly increases the antiplatelet activity of the vascular endothelium and decreases the endothelial dysfunction coefficient, suggesting potential for cardioprotective activity (Shchetinin et al., 2019).

Cardioprotective Activity

Further studies on this compound have shown its cardioprotective effect in acute myocardial ischemia/reperfusion in rats. The administration of 2,6-diisobornyl-4-methylphenol notably reduced the infarction area and the severity of pathological changes in ECG parameters, indicating its protective role in cardiac health (Plotnikova et al., 2018).

Chemical Synthesis

In chemical research, 2,6-Diiodo-4-methylphenol is a key precursor for the synthesis of various compounds. A novel method for preparing 2,6-diiododiaryl ethers, characteristic drug precursors, using 2,6-diiodo-4-methylphenol has been developed, highlighting its role in pharmaceutical and chemical synthesis (Zhou et al., 2016).

Antioxidant Applications

The compound has also been investigated for its antioxidant properties. In one study, 2,6-di-tert-butyl-4-methylphenol, a related compound, was analyzed for its role in protecting transformer oil, indicating the potential of 2,6-Diiodo-4-methylphenol in similar applications (Zhou et al., 2012).

properties

IUPAC Name

2,6-diiodo-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6I2O/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNIUGKLFHIHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)I)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6I2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404074
Record name 2,6-diiodo-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2432-18-0
Record name 2,6-Diiodo-4-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2432-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-diiodo-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIIODO-4-METHYLPHENOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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